molecular formula C19H26N4O5 B14776820 3-(4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

3-(4-((2-(2-(2-Aminoethoxy)ethoxy)ethyl)amino)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B14776820
M. Wt: 390.4 g/mol
InChI Key: IFTILBRDIAXLKJ-UHFFFAOYSA-N
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Description

3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the isoindolinone core: This can be achieved through the cyclization of an appropriate precursor under acidic or basic conditions.

    Introduction of the piperidine-2,6-dione moiety: This step involves the reaction of the isoindolinone core with a suitable piperidine derivative.

    Attachment of the aminoethoxyethoxyethylamino side chain: This is typically done through nucleophilic substitution reactions, where the amino group reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the amino and ether groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as a component in industrial processes.

Mechanism of Action

The mechanism of action of 3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2-aminoethoxy)ethoxy]ethanol: A related compound with similar functional groups.

    3-[2-(2-aminoethoxy)ethoxy]propanoic acid: Another compound with a similar structure but different functional groups.

Uniqueness

3-[4-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-1-oxo-isoindolin-2-yl]piperidine-2,6-dione is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H26N4O5

Molecular Weight

390.4 g/mol

IUPAC Name

3-[7-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione

InChI

InChI=1S/C19H26N4O5/c20-6-8-27-10-11-28-9-7-21-15-3-1-2-13-14(15)12-23(19(13)26)16-4-5-17(24)22-18(16)25/h1-3,16,21H,4-12,20H2,(H,22,24,25)

InChI Key

IFTILBRDIAXLKJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCOCCOCCN

Origin of Product

United States

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